molecular formula C18H12N2O B14741911 4,7-Diphenyl-2,1,3-benzoxadiazole CAS No. 6625-34-9

4,7-Diphenyl-2,1,3-benzoxadiazole

Cat. No.: B14741911
CAS No.: 6625-34-9
M. Wt: 272.3 g/mol
InChI Key: TUXNZILAFVLZFH-UHFFFAOYSA-N
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Description

4,7-Diphenyl-2,1,3-benzoxadiazole is a heterocyclic compound that has garnered significant interest due to its unique structural and photophysical properties. This compound is characterized by a benzoxadiazole core substituted with phenyl groups at the 4 and 7 positions. It is known for its strong electron-withdrawing ability and high fluorescence quantum yield, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diphenyl-2,1,3-benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with benzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4,7-Diphenyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline derivatives, amine derivatives, and various substituted benzoxadiazoles .

Scientific Research Applications

4,7-Diphenyl-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,7-Diphenyl-2,1,3-benzoxadiazole exerts its effects is primarily through its strong electron-withdrawing ability and fluorescence. The compound interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation and function of the target molecules, which can be detected through changes in fluorescence intensity and wavelength .

Comparison with Similar Compounds

    2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of oxygen. Known for its strong electron-withdrawing properties and use in electronic materials.

    2,1,3-Benzoxadiazole: Similar core structure but without the phenyl substitutions.

Uniqueness: 4,7-Diphenyl-2,1,3-benzoxadiazole is unique due to its high fluorescence quantum yield and strong electron-withdrawing ability, which make it particularly valuable in applications requiring high sensitivity and specificity .

Properties

CAS No.

6625-34-9

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

4,7-diphenyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C18H12N2O/c1-3-7-13(8-4-1)15-11-12-16(14-9-5-2-6-10-14)18-17(15)19-21-20-18/h1-12H

InChI Key

TUXNZILAFVLZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=NON=C23)C4=CC=CC=C4

Origin of Product

United States

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